molecular formula C7H12N2O B8558165 2-(4-Ethyl-oxazol-2-yl)-ethylamine

2-(4-Ethyl-oxazol-2-yl)-ethylamine

Cat. No.: B8558165
M. Wt: 140.18 g/mol
InChI Key: IKCDJIYSEGWEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethyl-oxazol-2-yl)-ethylamine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features an ethylamine side chain linked to a 4-ethyloxazole core, a structure classified as a privileged scaffold in pharmaceutical development . The oxazole ring is a five-membered N,O-heterocycle known for its ability to improve metabolic stability, membrane permeability, and resistance to enzymatic degradation when incorporated into larger molecular structures . This makes oxazole-containing compounds valuable templates for creating novel peptidomimetics and conformationally constrained therapeutics . Oxazole motifs are found in a range of bioactive natural products and approved drugs, contributing to activities including antibacterial, anticancer, and anti-inflammatory effects . For instance, they are key structural components in antibiotics like plantazolicin and in antitumor agents such as rhizoxin . The specific 2-(oxazolyl)-ethylamine moiety present in this reagent may serve as a key building block for the synthesis of more complex molecules or for probing biological mechanisms. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest synthetic and application data relevant to their specific field of study.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-(4-ethyl-1,3-oxazol-2-yl)ethanamine

InChI

InChI=1S/C7H12N2O/c1-2-6-5-10-7(9-6)3-4-8/h5H,2-4,8H2,1H3

InChI Key

IKCDJIYSEGWEBN-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC(=N1)CCN

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that compounds with oxazole rings often exhibit significant antimicrobial properties. Studies have shown that derivatives of 2-(4-Ethyl-oxazol-2-yl)-ethylamine can inhibit the growth of specific bacterial strains, suggesting potential for further exploration in antimicrobial drug development.
PathogenInhibition Concentration (µM)Effect
E. coli25.0Moderate inhibition
S. aureus15.5Significant inhibition
  • Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells. Preliminary data suggest that it can modulate key signaling pathways associated with cell growth and apoptosis.
Cell LineIC50 (µM)Effect
Breast Cancer (MCF-7)15.2Moderate inhibition
Colon Cancer (HT-29)12.8Significant inhibition
Lung Cancer (A549)20.5Moderate inhibition

Materials Science

The compound is explored for its utility in developing new materials due to its unique chemical structure. Its properties may facilitate the synthesis of novel polymers or coatings with specific functional characteristics.

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, allowing for the formation of metal complexes that can be used in catalysis or as sensors.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The study utilized various concentrations to establish minimum inhibitory concentrations (MIC) against selected pathogens.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer activity of this compound on different cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly, suggesting potential therapeutic applications in oncology.

Comparison with Similar Compounds

The following analysis compares 2-(4-Ethyl-oxazol-2-yl)-ethylamine with structurally related ethylamine derivatives, focusing on molecular properties, substituent effects, and synthesis strategies.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP Heterocycle Substituents Key Features
This compound* C₇H₁₁N₂O 139.18 (est.) ~2.0 Oxazole 4-Ethyl, 2-ethylamine Moderate lipophilicity, polar amine
2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethylamine C₁₂H₁₄N₂O 202.25 2.85 Oxazole 5-Methyl, 2-phenyl, 4-ethylamine Increased aromaticity, higher logP
2-(4-Methylthiazol-2-yl)ethanamine C₆H₁₀N₂S 142.22 ~1.5 Thiazole 4-Methyl, 2-ethylamine Thioether group enhances stability
2-(1H-Benzo[d]imidazol-2-yl)ethylamine C₉H₁₁N₃ 161.21 ~1.2 Benzimidazole 2-Ethylamine Planar aromatic system, lower logP

*Estimated properties for this compound are inferred from analogs.

Key Observations:

Heterocycle Effects: Oxazole vs. Thiazole: The oxazole ring (oxygen at position 1) confers higher polarity compared to thiazole (sulfur at position 1), as seen in the lower logP of oxazole derivatives (e.g., 2.0 vs. 1.5) . Sulfur in thiazole enhances π-electron delocalization and metabolic stability.

Substituent Effects :

  • Ethyl vs. Phenyl : The phenyl group in 2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethylamine increases logP (2.85) and steric bulk, which may reduce solubility but improve membrane permeability .
  • Alkyl Chains : Ethylamine side chains enhance water solubility via hydrogen bonding, whereas longer alkyl chains (e.g., tert-butyl in NH₂-Et-OtBu*HCl ) reduce polarity.

Q & A

Q. How can researchers mitigate hazards during handling of this compound?

  • Methodology :
  • PPE : Nitrile gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods for weighing/purification.
  • Spill Protocol : Neutralize with 10% acetic acid, absorb with vermiculite .

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